Phenyl acrylate
Overview
Description
Phenyl acrylate is an organic compound that belongs to the family of acrylates, which are esters of acrylic acid. It is characterized by the presence of a phenyl group attached to the acrylate moiety. This compound is known for its versatility and is widely used in the synthesis of various polymers and copolymers. This compound is a colorless liquid with a distinct aromatic odor and is soluble in organic solvents.
Mechanism of Action
Target of Action
Phenyl acrylate is primarily used as a monomer in the synthesis of acrylic diblock copolymer nano-objects . The primary targets of this compound are the polymer chains that it helps to form. It interacts with these chains during the polymerization process, contributing to the formation of the polymer structure .
Mode of Action
This compound interacts with its targets through a process known as polymerization-induced self-assembly (PISA) . This process involves the use of a technique called reversible addition–fragmentation chain transfer (RAFT) polymerization . In this process, a chain transfer agent (CTA) is extended using this compound, leading to the production of well-defined sterically-stabilized spheres . The size of these spheres can be adjusted by varying the target degree of polymerization .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the polymerization process. This process involves the formation of long chains of polymers through the reaction of monomers like this compound . The resulting polymers can self-assemble into various morphologies depending on the relative volume fractions of each block .
Pharmacokinetics
It’s known that this compound is used in the synthesis of polymers, suggesting that its bioavailability would be dependent on the properties of the resulting polymer .
Result of Action
The result of this compound’s action is the formation of acrylic diblock copolymer nano-objects . These nano-objects can take the form of spheres, worms, or vesicles depending on the target degree of polymerization . The high glass transition temperature (Tg) of the resulting poly(this compound) allows for the characterization of the various copolymer morphologies .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the polymerization process can be affected by the solvent used, with different solvents leading to the formation of different polymer morphologies . Additionally, the temperature can also influence the polymerization process and the properties of the resulting polymer .
Biochemical Analysis
Biochemical Properties
Phenyl acrylate plays a significant role in biochemical reactions, particularly in the context of polymerization. It interacts with various enzymes and proteins that facilitate its polymerization. For instance, this compound can undergo reversible addition–fragmentation chain transfer polymerization, a process mediated by chain transfer agents such as poly(dimethyl acrylamide) and poly(acrylic acid) . These interactions are crucial for the formation of well-defined sterically-stabilized spheres, worms, lamellae, and vesicles, depending on the degree of polymerization .
Cellular Effects
This compound can influence various cellular processes, particularly in the context of its polymeric forms. When introduced to cells, this compound-based polymers can affect cell signaling pathways, gene expression, and cellular metabolism. These effects are mediated through the interaction of this compound polymers with cellular receptors and enzymes, leading to changes in cellular function. For example, this compound polymers can modulate the activity of enzymes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. This binding interaction is facilitated by the phenyl group, which can form hydrophobic interactions with the active sites of enzymes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or reactive chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include changes in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function, such as promoting cell growth and differentiation. At high doses, this compound can exhibit toxic effects, including cell death and tissue damage. These threshold effects are important for determining the safe and effective use of this compound in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to polymerization and degradation. It interacts with enzymes such as esterases and hydrolases, which facilitate its conversion into various metabolites. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, this compound can influence the activity of cofactors involved in these metabolic pathways, further modulating its biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of this compound within specific cellular compartments. For example, this compound can be transported to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and modification .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or lysosomes. These localization signals are crucial for the activity and function of this compound, as they determine its interaction with specific biomolecules. For instance, this compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl acrylate can be synthesized through several methods. One common method involves the esterification of acrylic acid with phenol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to facilitate the removal of water formed during the reaction. Another method involves the transesterification of methyl acrylate with phenol in the presence of a base catalyst such as sodium methoxide.
Industrial Production Methods: In industrial settings, this compound is often produced through the esterification of acrylic acid with phenol using a continuous process. This method involves the use of a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high conversion rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: Phenyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form poly(this compound) or copolymers with other monomers.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acrylic acid and phenol.
Addition Reactions: It can participate in Michael addition reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used under thermal or photochemical conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Addition Reactions: Nucleophiles such as primary amines or thiols under mild conditions.
Major Products Formed:
Polymerization: Poly(this compound) or copolymers.
Hydrolysis: Acrylic acid and phenol.
Addition Reactions: Michael adducts with various nucleophiles.
Scientific Research Applications
Phenyl acrylate has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of various polymers and copolymers with tailored properties.
Material Science: Employed in the development of advanced materials such as coatings, adhesives, and nanocomposites.
Biomedical Applications: Utilized in the synthesis of biocompatible polymers for drug delivery systems and tissue engineering.
Industrial Applications: Used in the production of specialty chemicals, resins, and plasticizers.
Comparison with Similar Compounds
Methyl Acrylate: Used in the production of polymers and copolymers with applications in coatings and adhesives.
Ethyl Acrylate: Employed in the synthesis of polymers for paints, textiles, and paper coatings.
Butyl Acrylate: Utilized in the production of flexible and impact-resistant polymers for various industrial applications.
Phenyl acrylate stands out due to its aromatic nature, which enhances its compatibility with other aromatic compounds and its use in specialized applications requiring specific chemical and physical properties.
Properties
IUPAC Name |
phenyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-2-9(10)11-8-6-4-3-5-7-8/h2-7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAQQYDMVSCOTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28133-04-2 | |
Record name | Poly(phenyl acrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28133-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5061328 | |
Record name | Phenyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937-41-7 | |
Record name | Phenyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, phenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.117 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYL ACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N76Z7HU35P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Phenyl acrylate has the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol.
ANone: Yes, several studies utilize spectroscopic techniques to characterize PA and its derivatives.
- FTIR spectroscopy confirms the presence of characteristic functional groups, such as the ester carbonyl group (C=O) around 1750 cm-1 in this compound copolymers. [, , , , ]
- 1H NMR and 13C NMR spectroscopy provide detailed structural information about PA-containing polymers, including copolymer composition, tacticity, and monomer sequence distribution. [, , , , , , , ]
ANone: Research shows that substituents significantly influence the properties of poly(this compound)s. For instance:
- Chlorine substitution at different positions (ortho, meta, para) on the phenyl ring affects the glass transition temperature and the width of the relaxation time distribution in poly(chlorothis compound)s. [, ]
- Polar substituents on phenyl acrylates impact their reactivity in copolymerization reactions and subsequent reactions with nucleophiles like monoethanolamine. [, ]
ANone: The thermal stability of PA-based polymers varies depending on the copolymer composition and structure.
- Thermogravimetric analysis (TGA) reveals that incorporating methyl methacrylate (MMA) into this compound copolymers generally decreases thermal stability with increasing MMA content. [, , ]
- Interpenetrating polymer networks (IPNs) based on castor oil polyurethane and 4-acetyl this compound exhibit varying thermal degradation behavior depending on their composition. []
ANone: this compound can be polymerized using various methods, including:
- Free radical polymerization: This method, often initiated by benzoyl peroxide (BPO), is frequently employed for homopolymerization and copolymerization of PA with other vinyl monomers like styrene, methyl methacrylate, and divinylbenzene. [, , , , , , ]
- Atom transfer radical polymerization (ATRP): This controlled radical polymerization technique allows for the synthesis of well-defined PA-based polymers with targeted molecular weights and narrow molecular weight distributions. []
- Nitroxide-mediated polymerization (NMP): This controlled radical polymerization method provides good control over PA homopolymerization, enabling the synthesis of block copolymers with thermo-responsive segments. []
ANone: Reactivity ratios are crucial parameters in copolymerization reactions. They determine the relative tendency of monomers to react with themselves or with each other.
- Studies have determined reactivity ratios for this compound and its derivatives with various comonomers like methyl methacrylate, styrene, and others. [, , , , , , , ]
ANone: this compound-based materials find applications in various fields, including:
- Antimicrobial agents: Derivatives of p-hydroxythis compound exhibit promising antimicrobial activity against both bacteria and fungi, suggesting potential applications as biocides. []
- Anion exchange membranes: Cross-linked this compound-based anion exchange membranes show potential for use in non-aqueous redox flow batteries, demonstrating promising capacity retention. []
- Drug delivery systems: Copolymer beads of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate with this compound derivatives demonstrate potential for controlled drug release applications. []
- Adsorbents for heavy metal removal: Functionalized poly(this compound)s containing carboxylic acid groups show high adsorption capacities for heavy metal ions like Pb(II), indicating potential for water treatment applications. []
- Photoresist materials: Polymers with photocrosslinkable chalcone moieties incorporated into this compound copolymers exhibit potential for use as photoresists in microelectronics fabrication. [, ]
- Liquid crystal polymers: this compound derivatives containing 1,3-dioxane or 1,3-dithiane rings show potential as building blocks for new liquid crystal polymers with tunable mesomorphic properties. []
ANone: The reactivity of this compound can be tuned by introducing various substituents on the phenyl ring or modifying the acrylate moiety.
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